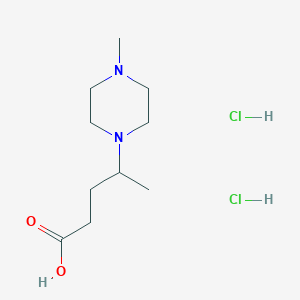
Dimethyl 3-isothiocyanatohexanedioate
Vue d'ensemble
Description
Dimethyl 3-isothiocyanatohexanedioate (D3IHD) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 225.35 g/mol. D3IHD is commonly used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Dimethyl 3-isothiocyanatohexanedioate has been used in a variety of scientific research applications. It has been used to synthesize other compounds and has been studied for its biochemical and physiological effects. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, it has been studied for its potential use as an insecticide, as well as its potential to act as a catalyst in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Dimethyl 3-isothiocyanatohexanedioate is not yet fully understood. However, it is known to act as a nucleophile, meaning it can react with other molecules to form new compounds. Additionally, it is believed to act as a hydrogen bond donor and acceptor. It is also known to form a complex with metals, such as copper and nickel, which can be used to catalyze certain reactions.
Biochemical and Physiological Effects
Dimethyl 3-isothiocyanatohexanedioate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases. Additionally, it has been shown to have antimicrobial activity and may be useful in the treatment of certain infections. Furthermore, it has been studied for its potential to act as an insecticide.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Dimethyl 3-isothiocyanatohexanedioate in laboratory experiments is its water solubility, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized easily. However, there are some limitations to using Dimethyl 3-isothiocyanatohexanedioate in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can interfere with the results of the experiment. Furthermore, it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for research on Dimethyl 3-isothiocyanatohexanedioate. One direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as an insecticide. Furthermore, further research could be done to explore its potential to catalyze reactions. Finally, further research could be done to explore its potential use in the synthesis of pharmaceuticals.
Propriétés
IUPAC Name |
dimethyl 3-isothiocyanatohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-8(11)4-3-7(10-6-15)5-9(12)14-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNXUUWLOLTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




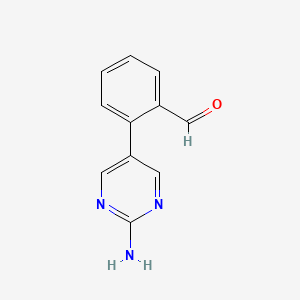
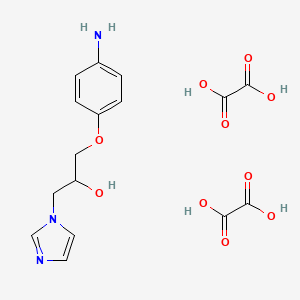
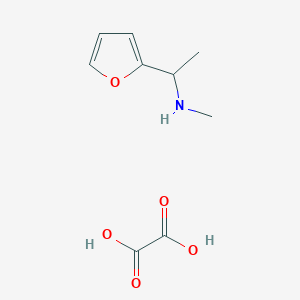
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)
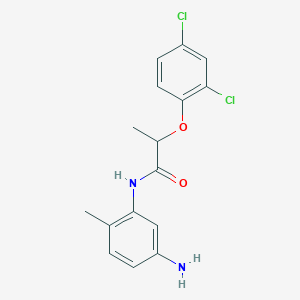

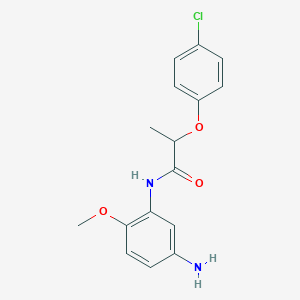

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)

